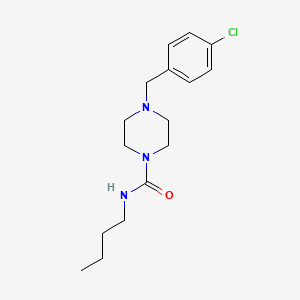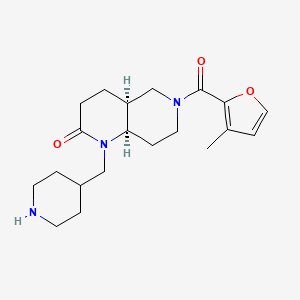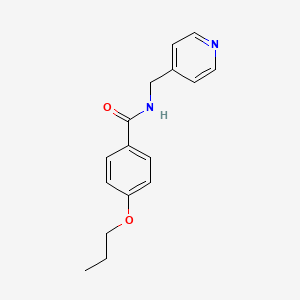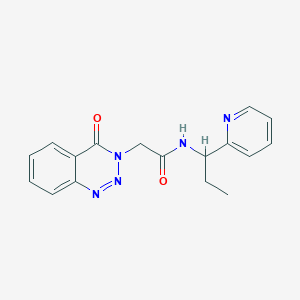![molecular formula C17H27N3O2 B5305885 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is currently used as a treatment for non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Wirkmechanismus
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane is a selective and irreversible inhibitor of mutant EGFR. It binds covalently to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to inhibition of EGFR autophosphorylation and downstream signaling pathways. 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to be highly effective in inhibiting the activity of EGFR T790M, which is resistant to first-generation EGFR TKIs.
Biochemical and Physiological Effects:
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have potent antitumor activity in preclinical and clinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR T790M mutation. In clinical trials, 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have a high response rate and durable responses in NSCLC patients with EGFR T790M mutation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane is its selectivity for mutant EGFR, which makes it a highly effective treatment for NSCLC patients with EGFR T790M mutation. However, one limitation of 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane is the potential for the development of resistance to the drug over time.
Zukünftige Richtungen
For research on 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane include the development of combination therapies to overcome resistance to the drug, the identification of biomarkers to predict response to the drug, and the investigation of its potential use in other types of cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane in NSCLC patients.
Synthesemethoden
The synthesis of 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane involves several steps. The starting material is 1,4-dioxane, which is reacted with 1,2-dibromoethane to form 1,4-dioxane-2,5-dibromide. This compound is then reacted with 2-aminopropan-1-ol to form 2-(2-hydroxypropyl)-1,4-dioxane-5-bromide. The next step involves the reaction of this compound with 2-isopropyl-1H-imidazole-4-carboxylic acid to form 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1,4-dioxane-5-bromide. This compound is then reacted with 1-azaspiro[4.5]decane to form the final product, 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane.
Wissenschaftliche Forschungsanwendungen
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane showed promising results in patients with advanced NSCLC who had progressed on prior EGFR TKI therapy. In a phase II clinical trial, 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane demonstrated a high response rate and durable responses in NSCLC patients with EGFR T790M mutation.
Eigenschaften
IUPAC Name |
1-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)15-18-8-11-20(15)14(3)16(21)19-9-6-17(7-10-19)5-4-12-22-17/h8,11,13-14H,4-7,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPFQIQTOVJQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

amine hydrochloride](/img/structure/B5305835.png)

![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305892.png)
